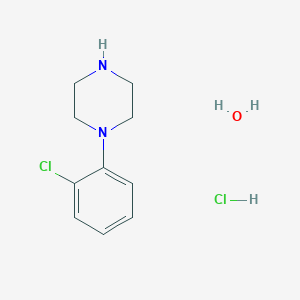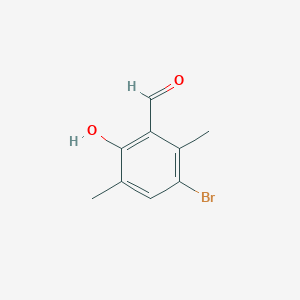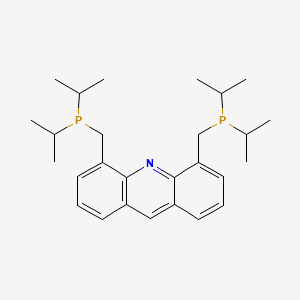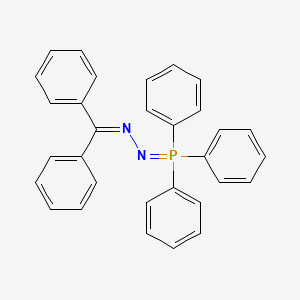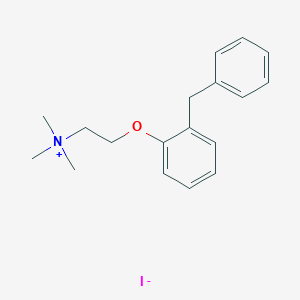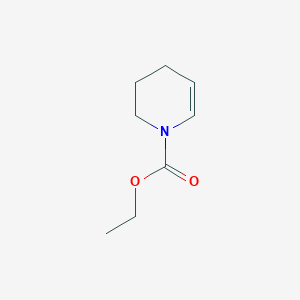
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Descripción general
Descripción
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring that is partially hydrogenated, making it a 3,4-dihydro derivative
Mecanismo De Acción
The precise mechanism of action for this compound depends on its interactions with biological targets. Researchers have reported diverse pharmacological activities associated with related structures, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects. The presence of specific functional groups attached to the ring contributes to its activity .
Métodos De Preparación
The synthesis of 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3,4-dihydro-1(2H)-pyridinecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Análisis De Reacciones Químicas
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential drug candidates.
Medicine: The compound and its derivatives are investigated for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In industrial applications, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparación Con Compuestos Similares
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester can be compared with other similar compounds, such as:
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in the degree of hydrogenation and functional groups attached. The 3,4-dihydro derivative is unique due to its partially hydrogenated ring, which affects its reactivity and properties.
Ethyl esters of carboxylic acids: These compounds have similar ester functional groups but differ in the parent acid structure. The presence of the pyridine ring in this compound imparts unique chemical and biological properties.
By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.
Propiedades
IUPAC Name |
ethyl 3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATILYONFEASZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451185 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111054-54-7 | |
| Record name | 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



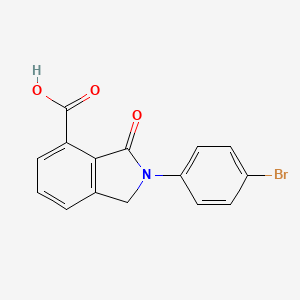
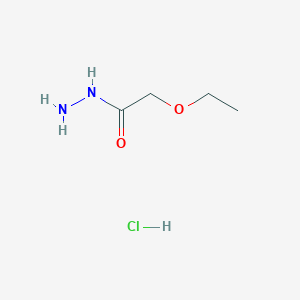


![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)
![9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B3335167.png)

